molecular formula C21H23NO4 B2620114 1-(2-Ethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one CAS No. 879044-46-9

1-(2-Ethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one

Cat. No.: B2620114
CAS No.: 879044-46-9
M. Wt: 353.418
InChI Key: YIIQNGKUGFBPMH-UHFFFAOYSA-N
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Description

1-(2-Ethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one is a chemical compound belonging to the indolinone family This compound is characterized by its unique structure, which includes an ethoxybenzyl group, a hydroxy group, a methyl group, and an oxopropyl group attached to an indolinone core

Preparation Methods

The synthesis of 1-(2-Ethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxybenzyl chloride, 5-methylindole, and acetylacetone.

    Reaction Conditions: The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the indole, followed by nucleophilic substitution with 2-ethoxybenzyl chloride. The resulting intermediate is then subjected to a condensation reaction with acetylacetone under acidic or basic conditions to form the final product.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Scale-up processes may also include continuous flow reactors and automated systems for efficient production.

Chemical Reactions Analysis

1-(2-Ethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the oxopropyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

1-(2-Ethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various cellular pathways, such as signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.

Comparison with Similar Compounds

1-(2-Ethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one can be compared with other similar compounds, such as:

    4,7-Dichloro-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one: This compound has similar structural features but includes chlorine atoms, which may alter its chemical and biological properties.

    7-Chloro-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one:

    1-(2-(2,4-Dichlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one: This compound has a dichlorophenoxy group, which may influence its chemical behavior and biological activity.

Properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-4-26-19-8-6-5-7-16(19)13-22-18-10-9-14(2)11-17(18)21(25,20(22)24)12-15(3)23/h5-11,25H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIQNGKUGFBPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)C)C(C2=O)(CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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